Nintedanib

Description

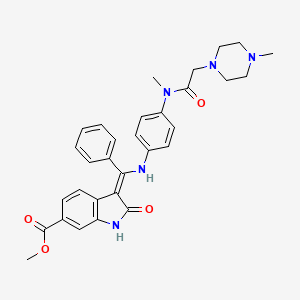

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMDPSXJELVGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025948, DTXSID20918936 | |

| Record name | Nintedanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>20mg/mL | |

| Record name | Nintedanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

656247-17-5, 928326-83-4 | |

| Record name | Nintedanib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0656247175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nintedanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nintedanib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-hydroxy-3-[(4-{methyl[(4-methylpiperazin-1-yl)acetyl]amino}anilino)(phenyl)methylidene]-3H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20918936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl (3Z)-3-[({4-[N-methyl-2-(4-methylpiperazin-1-yl)acetamido]phenyl}amino)(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NINTEDANIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HRD2P839 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nintedanib | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8339 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

305C | |

| Record name | Nintedanib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09079 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Nintedanib's Mechanism of Action in Idiopathic Pulmonary Fibrosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nintedanib is a small molecule tyrosine kinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF). Its therapeutic effect is primarily attributed to the simultaneous inhibition of multiple signaling pathways implicated in the pathogenesis of fibrosis. By targeting key receptor tyrosine kinases, this compound effectively curtails the proliferation, migration, and differentiation of fibroblasts, as well as the excessive deposition of extracellular matrix (ECM), which are hallmarks of IPF. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the core signaling pathways and workflows.

Core Mechanism of Action: Multi-Targeted Tyrosine Kinase Inhibition

This compound functions as a competitive intracellular inhibitor, binding to the ATP-binding pocket of several receptor tyrosine kinases (RTKs). This action prevents autophosphorylation and disrupts the downstream signaling cascades that drive fibrotic processes.[1][2] The primary targets of this compound include:

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β): PDGF is a potent mitogen for fibroblasts and plays a crucial role in their proliferation, migration, and survival.[3][4] In IPF, alveolar macrophages release excessive amounts of PDGF, contributing to the expansion of the fibroblast and myofibroblast population.[3]

-

Fibroblast Growth Factor Receptors (FGFR 1, 2, and 3): FGFs are also involved in fibroblast proliferation and differentiation.[4][5]

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3): While primarily known for their role in angiogenesis, VEGF signaling can also stimulate fibroblast proliferation.[3][5]

In addition to these primary RTKs, this compound also inhibits non-receptor tyrosine kinases (nRTKs) such as Src, Lck, and Lyn, further contributing to its anti-fibrotic effects.[1][6]

Quantitative Data: In Vitro and Cellular Kinase Inhibition

The inhibitory activity of this compound against its target kinases has been quantified in various in vitro and cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound.

| Target Kinase | IC50 (nM) | Assay Type |

| VEGFR1 | 34 | Enzymatic Assay |

| VEGFR2 | 13 | Enzymatic Assay |

| VEGFR3 | 13 | Enzymatic Assay |

| FGFR1 | 69 | Enzymatic Assay |

| FGFR2 | 37 | Enzymatic Assay |

| FGFR3 | 108 | Enzymatic Assay |

| PDGFRα | 59 | Enzymatic Assay |

| PDGFRβ | 65 | Enzymatic Assay |

| FGFR1 | 300-1,000 | Cellular BA/F3 Assay |

| FGFR2 | 257 | Cellular BA/F3 Assay |

Data sourced from multiple studies.[4][7]

Key Signaling Pathways Modulated by this compound

By inhibiting its target receptors, this compound disrupts several downstream signaling pathways crucial for fibrogenesis.

PDGF and FGF Signaling Pathways

Activation of PDGFR and FGFR by their respective ligands triggers a cascade of intracellular events, primarily through the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways.[3] These pathways ultimately lead to the transcription of genes involved in cell proliferation, migration, and survival. This compound's inhibition of PDGFR and FGFR phosphorylation blocks these downstream signals.[3]

TGF-β Signaling Pathway

Transforming growth factor-β (TGF-β) is a central pro-fibrotic cytokine that drives the differentiation of fibroblasts into myofibroblasts, the primary producers of ECM proteins like collagen.[5][8] While not a direct inhibitor of the TGF-β receptor, this compound has been shown to indirectly attenuate TGF-β signaling.[4][8] This may occur through the inhibition of early events in TGF-β receptor activation, such as tyrosine phosphorylation of the type II TGF-β receptor, and subsequent reduction in the activation of SMAD3 and p38 MAPK.[8]

Cellular Effects of this compound

The inhibition of these signaling pathways translates into several key cellular effects that counter the progression of fibrosis.

-

Inhibition of Fibroblast Proliferation: this compound has been shown to inhibit the proliferation of human lung fibroblasts from both IPF patients and healthy donors in a concentration-dependent manner.[3][9]

-

Inhibition of Fibroblast Migration: The motility of lung fibroblasts, a crucial step in the fibrotic process, is also attenuated by this compound.[3]

-

Inhibition of Myofibroblast Differentiation: this compound inhibits the transformation of fibroblasts into contractile, ECM-producing myofibroblasts, a process largely driven by TGF-β.[3][10]

-

Reduction of Extracellular Matrix Deposition: By inhibiting myofibroblast activity, this compound reduces the secretion of ECM components, including collagen.[3][11] Studies have shown that this compound can modulate type III collagen turnover.[11]

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of this compound.

Kinase Inhibition Assay (Enzymatic)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of target tyrosine kinases.

Methodology:

-

Recombinant human kinase domains (e.g., VEGFR, FGFR, PDGFR) are incubated with a specific peptide substrate and ATP.

-

This compound at various concentrations is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of phosphorylated substrate is quantified, typically using methods like ELISA, radiometric assays (with ³²P-ATP), or fluorescence-based assays.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Fibroblast Proliferation Assay (BrdU Incorporation)

Objective: To assess the effect of this compound on the proliferation of human lung fibroblasts.

Methodology:

-

Primary human lung fibroblasts are seeded in microplates and cultured until sub-confluent.

-

Cells are serum-starved to synchronize their cell cycle.

-

The cells are then incubated with this compound at various concentrations for a short pre-incubation period.

-

Proliferation is stimulated by adding a mitogen such as PDGF, FGF, or fetal bovine serum (FBS).[9]

-

After a defined incubation period (e.g., 72-92 hours), 5-bromo-2'-deoxyuridine (BrdU), a synthetic nucleoside analog of thymidine, is added to the culture medium.[9]

-

During DNA synthesis in proliferating cells, BrdU is incorporated into the newly synthesized DNA.

-

The amount of incorporated BrdU is quantified using a specific anti-BrdU antibody in an ELISA-based assay.

-

The absorbance is read using a microplate reader, and the inhibition of proliferation is calculated relative to the stimulated control.

Myofibroblast Differentiation Assay (Immunofluorescence)

Objective: To evaluate the effect of this compound on the TGF-β-induced differentiation of fibroblasts into myofibroblasts.

Methodology:

-

Human lung fibroblasts are cultured on glass coverslips in multi-well plates.

-

Cells are treated with TGF-β to induce myofibroblast differentiation, in the presence or absence of varying concentrations of this compound.

-

After a suitable incubation period (e.g., 48-72 hours), the cells are fixed with paraformaldehyde.

-

The cells are then permeabilized and stained with a primary antibody against α-smooth muscle actin (α-SMA), a marker for myofibroblasts.

-

A fluorescently labeled secondary antibody is used to visualize the α-SMA staining.

-

The cells are counterstained with a nuclear stain (e.g., DAPI).

-

The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.

-

The percentage of α-SMA positive cells or the intensity of α-SMA staining is quantified to determine the extent of myofibroblast differentiation.

Collagen Secretion Assay (Sircol Assay)

Objective: To measure the effect of this compound on collagen production by fibroblasts.

Methodology:

-

Fibroblasts are cultured and treated with TGF-β to stimulate collagen production, with or without this compound.

-

After incubation, the cell culture supernatant is collected.

-

The Sircol dye reagent, which specifically binds to the [Gly-X-Y]n helical structure of soluble collagens, is added to the supernatant.

-

The collagen-dye complex is precipitated by centrifugation.

-

The precipitate is redissolved, and the absorbance is measured spectrophotometrically.

-

The amount of collagen is determined by comparison to a standard curve generated with known concentrations of collagen.

Preclinical and Clinical Evidence

The anti-fibrotic activity of this compound observed in vitro has been consistently demonstrated in animal models of lung fibrosis.[3] In these models, this compound has been shown to reduce inflammation and fibrosis.[3]

Clinically, large phase III trials (e.g., INPULSIS-1 and INPULSIS-2) have demonstrated that this compound significantly slows the rate of decline in forced vital capacity (FVC) in patients with IPF compared to placebo.[5][12] This reduction in disease progression provides strong evidence for the clinical efficacy of this compound's mechanism of action.[3]

Conclusion

This compound's efficacy in the treatment of idiopathic pulmonary fibrosis stems from its role as a multi-targeted tyrosine kinase inhibitor. By simultaneously blocking the signaling of PDGFR, FGFR, and VEGFR, and indirectly modulating the TGF-β pathway, this compound effectively inhibits the key cellular processes that drive the progression of fibrosis: fibroblast proliferation, migration, and differentiation, and the subsequent deposition of extracellular matrix. The robust preclinical and clinical data supporting these mechanisms provide a strong rationale for its use as a cornerstone therapy for IPF.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. This compound: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | Intedanib | triple vascular kinase inhibitor | TargetMol [targetmol.com]

- 8. Novel Mechanisms for the Antifibrotic Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. publications.ersnet.org [publications.ersnet.org]

- 10. This compound inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound modulates type III collagen turnover in viable precision-cut lung slices from bleomycin-treated rats and patients with pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. patient.boehringer-ingelheim.com [patient.boehringer-ingelheim.com]

Nintedanib's Molecular Footprint in Lung Fibrosis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless accumulation of extracellular matrix (ECM) in the lung parenchyma, leading to a decline in lung function.[1] At the heart of this fibrotic process lies the aberrant activation of fibroblasts and their differentiation into myofibroblasts, the primary producers of collagen and other ECM components. Nintedanib, an intracellular inhibitor of multiple tyrosine kinases, has emerged as a key therapeutic agent that slows the progression of IPF.[2][3] This technical guide provides a comprehensive overview of the molecular pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Core Mechanism of Action: Targeting Pro-Fibrotic Growth Factor Receptors

This compound exerts its anti-fibrotic effects primarily by competitively binding to the ATP-binding pocket of several receptor tyrosine kinases (RTKs), thereby inhibiting their autophosphorylation and blocking downstream signaling cascades.[4][5] The principal targets of this compound are the receptors for Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF), all of which are critically implicated in the pathogenesis of lung fibrosis.[1][6][7]

Quantitative Inhibition of Key Tyrosine Kinases

The inhibitory potency of this compound against its primary targets has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy at nanomolar concentrations.

| Target Kinase | Cell Type/Assay System | IC50 (nM) | Reference(s) |

| PDGFRα | Cellular BA/F3 assay | 41 | [8] |

| PDGFRβ | Cellular BA/F3 assay | 58 | [8] |

| FGFR1 | Cellular BA/F3 assay | 300-1,000 | [8] |

| FGFR2 | Cellular BA/F3 assay | 257 | [8][9] |

| FGFR3 | Cellular BA/F3 assay | 300-1,000 | [8] |

| VEGFR1 | Cellular BA/F3 assay | 300-1,000 | [8] |

| VEGFR2 | Cellular BA/F3 assay | 46 | [8] |

| VEGFR3 | Cellular BA/F3 assay | 33 | [8] |

| Src | Cellular BA/F3 assay | 811 | [8] |

| Lck | Cellular BA/F3 assay | 22 | [8] |

| Lyn | Cellular BA/F3 assay | 300-1,000 | [8] |

| Flt-3 | Cellular BA/F3 assay | 17 | [8] |

Impact on Downstream Signaling Pathways

By inhibiting its primary RTK targets, this compound effectively dampens the activation of several key downstream signaling pathways that drive fibroblast proliferation, migration, and ECM deposition.

PDGF Receptor (PDGFR) Signaling

PDGF is a potent mitogen and chemoattractant for fibroblasts.[8] Its binding to PDGFR activates downstream pathways crucial for fibroblast activation. This compound's inhibition of PDGFR leads to the suppression of these cascades.

Caption: this compound inhibits PDGFR signaling cascade.

FGF Receptor (FGFR) Signaling

FGFs also contribute to the pro-fibrotic environment by stimulating fibroblast proliferation and differentiation. This compound's blockade of FGFR further contributes to its anti-fibrotic efficacy.

References

- 1. atsjournals.org [atsjournals.org]

- 2. This compound and pirfenidone inhibit collagen synthesis and maturation at several regulatory levels | European Respiratory Society [publications.ersnet.org]

- 3. Unwinding the Collagen Fibrils: Elucidating the Mechanism of Pirfenidone and this compound in Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits epithelial-mesenchymal transition in A549 alveolar epithelial cells through regulation of the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. avancesenfibrosispulmonar.com [avancesenfibrosispulmonar.com]

- 7. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]

- 8. This compound: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-fibrotic efficacy of this compound in pulmonary fibrosis via the inhibition of fibrocyte activity - PMC [pmc.ncbi.nlm.nih.gov]

Nintedanib's Effect on Tyrosine Kinase Receptor Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nintedanib is a small molecule tyrosine kinase inhibitor that plays a crucial role in the management of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs).[1][2][3] Its therapeutic efficacy is rooted in its ability to competitively inhibit multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs), thereby modulating key signaling pathways involved in fibrogenesis and angiogenesis.[1][4] This guide provides a comprehensive technical overview of this compound's mechanism of action, focusing on its impact on tyrosine kinase receptor signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor by binding to the intracellular ATP-binding pocket of several receptor tyrosine kinases.[2][4][5] This action prevents the autophosphorylation of these receptors, a critical step in initiating downstream signaling cascades that drive fibroblast proliferation, migration, transformation, and extracellular matrix deposition.[2][5][6] The primary targets of this compound are the vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs).[1][5][7] Additionally, this compound has been shown to inhibit non-receptor tyrosine kinases such as Src, Lck, and Lyn.[1][4]

Quantitative Inhibition of Key Tyrosine Kinase Receptors

The potency of this compound against its primary targets has been quantified through various in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in inhibiting these key receptors involved in fibrosis and angiogenesis.

| Receptor Family | Specific Receptor | IC50 (nmol/L) |

| VEGFR | VEGFR-1 | 34 |

| VEGFR-2 | 21 | |

| VEGFR-3 | 13 | |

| FGFR | FGFR-1 | 69 |

| FGFR-2 | 37 | |

| FGFR-3 | 108 | |

| FGFR-4 | 610 | |

| PDGFR | PDGFR-α | 59 |

| PDGFR-β | 65 | |

| Other | Flt-3 | 26 |

| Data compiled from in vitro enzymatic assays using human recombinant protein kinase domains.[5] |

Impact on Key Signaling Pathways

This compound's inhibition of VEGFR, FGFR, and PDGFR disrupts several critical downstream signaling pathways implicated in the pathogenesis of fibrotic diseases.

PDGF/PDGFR Signaling

Platelet-derived growth factor (PDGF) is a potent mitogen for fibroblasts, promoting their proliferation, migration, and survival.[5] Upon binding of PDGF ligands (e.g., PDGF-BB) to PDGFR-α and PDGFR-β, the receptors dimerize and autophosphorylate, activating downstream pathways such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways.[5] this compound blocks this initial autophosphorylation step, thereby inhibiting these pro-fibrotic cellular responses.[5][6]

FGF/FGFR Signaling

Fibroblast growth factors (FGFs) and their receptors are also key players in fibroblast activation and tissue remodeling.[5] Similar to PDGFR, ligand binding to FGFRs leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the MAPK pathway.[6] this compound's inhibition of FGFR phosphorylation curtails these pro-fibrotic signals.[8]

VEGF/VEGFR Signaling

Vascular endothelial growth factor (VEGF) signaling through its receptors is primarily associated with angiogenesis, the formation of new blood vessels.[5] However, VEGF can also contribute to fibrosis by stimulating fibroblast proliferation via PDGFR and by promoting a pro-fibrotic microenvironment.[5][9] By inhibiting VEGFRs, this compound can attenuate angiogenesis and potentially reduce the pro-fibrotic effects of VEGF.[5][8]

Key Experimental Protocols

The characterization of this compound's effects on tyrosine kinase receptor signaling has been established through a variety of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Receptor Tyrosine Kinase Inhibition Assay (In Vitro)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific receptor tyrosine kinases.

Methodology:

-

Reagents: Recombinant human receptor tyrosine kinase domains, ATP, appropriate peptide substrate, and this compound at various concentrations.

-

Procedure: The kinase reaction is initiated by adding ATP to a mixture of the kinase, substrate, and this compound. The reaction is allowed to proceed for a specified time at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody, or by measuring the depletion of ATP using a luminescent assay.

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Fibroblast Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of human lung fibroblasts (HLFs).

Methodology:

-

Cell Culture: Primary human lung fibroblasts are cultured in appropriate media. For the assay, cells are seeded in multi-well plates and serum-starved to synchronize them in a quiescent state.

-

Stimulation and Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes) before being stimulated with a mitogen such as PDGF-BB (e.g., 50 ng/mL) or basic FGF (bFGF).[10][11]

-

Proliferation Measurement: After a prolonged incubation period (e.g., 48-92 hours), cell proliferation is measured. A common method is the bromodeoxyuridine (BrdU) incorporation assay, where BrdU is added to the culture medium and its incorporation into the DNA of proliferating cells is detected using a specific antibody in an ELISA format.[10][11] Alternatively, cell viability can be assessed using an MTT assay.[12]

-

Data Analysis: The proliferation in this compound-treated wells is compared to the proliferation in stimulated, untreated wells to determine the inhibitory effect of the drug.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. researchgate.net [researchgate.net]

- 7. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. publications.ersnet.org [publications.ersnet.org]

Nintedanib's Anti-Inflammatory Properties: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nintedanib, a potent small molecule inhibitor of multiple tyrosine kinases, is clinically approved for the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs). While its anti-fibrotic effects are well-documented, a substantial body of evidence reveals its significant anti-inflammatory properties, which contribute to its therapeutic efficacy. This technical guide provides an in-depth examination of the mechanisms through which this compound modulates inflammatory responses. It details the drug's impact on key immune cells, including macrophages, neutrophils, and T-cells, and elucidates its role in critical signaling pathways that govern inflammation. This document summarizes quantitative data from key studies, outlines detailed experimental protocols, and provides visual diagrams of the core signaling and experimental workflows to support further research and development.

Core Mechanism of Action: Tyrosine Kinase Inhibition

This compound's primary mechanism of action is the competitive inhibition of the intracellular ATP-binding sites of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). This action blocks the autophosphorylation of these receptors, thereby inhibiting downstream signaling cascades crucial for cellular activation, proliferation, migration, and survival.[1][2]

Key Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs):

-

Non-Receptor Tyrosine Kinases (nRTKs):

By targeting these kinases, this compound interferes with fundamental processes in both fibrosis and inflammation.[1][4]

Effects on Key Inflammatory Cells

This compound exerts potent immunomodulatory effects by directly targeting key cells involved in the inflammatory cascade.

Macrophages

Macrophages, particularly the alternatively activated (M2) phenotype, are crucial drivers of fibrosis and inflammation. This compound has been shown to modulate macrophage polarization and function.

-

Inhibition of M2 Polarization: this compound impairs the polarization of monocytes into M2 macrophages.[6][7] In studies using human monocyte-derived macrophages, this compound significantly reduced the expression of M2 markers like CD206 and CD200R in a concentration-dependent manner.[8] Similarly, in a mouse model of systemic sclerosis, this compound treatment was associated with reduced numbers of M2 macrophages.[6][7]

-

Reduction of Pro-inflammatory Cytokine Secretion: this compound (at 200-1000 nM) decreases the lipopolysaccharide (LPS)-dependent secretion of IL-6, IL-8, IL-10, and CXCL13 from M1 macrophages.[8] It also inhibits the release of IL-1β induced by silica in LPS-primed macrophages.[8]

| Cell Type | Model | Markers/Cytokines Affected | Effect of this compound | Concentration | Reference |

| Human Monocyte-Derived Macrophages | In vitro (LPS stimulation) | IL-6, IL-8, IL-10, CXCL13 | Secretion significantly reduced | 200-1000 nM | [8] |

| Human Monocyte-Derived Macrophages | In vitro (IL-4/IL-13 stimulation) | CD11b, CD206, CD200R, CD209 (M2 markers) | Membrane expression significantly reduced | Concentration-dependent | [8] |

| Murine Macrophages (RA-ILD model) | In vivo (BALF analysis) | M2-type macrophages | Proportion significantly decreased | 60 mg/kg | [9][10] |

| SSc Patient Monocyte-Derived Macrophages | In vitro | M2 markers (gene & protein), Active TGF-β1 | Expression and release significantly reduced | Not specified | [11] |

Neutrophils

Neutrophil infiltration is a hallmark of acute inflammation and is implicated in the pathogenesis of lung injury. This compound effectively suppresses neutrophil activity.

-

Inhibition of Chemotaxis: this compound reduces neutrophil chemotaxis and accumulation in the lungs in animal models of bleomycin-induced pulmonary fibrosis and LPS-induced acute lung injury.[12][13][14] This effect is mediated by the downregulation of key chemoattractant receptors on neutrophils, specifically chemokine receptor 2 (CXCR2) and very late antigen-4 (VLA-4).[12][13][15]

-

Upregulation of GRK2: The mechanism for CXCR2 downregulation involves the upregulation of G protein-coupled receptor kinase 2 (GRK2) activity in neutrophils, which promotes the internalization and desensitization of the receptor.[12][13][14]

-

Reduction of Endothelial Adhesion: this compound decreases the expression of vascular cell adhesion molecule 1 (VCAM-1) on endothelial cells, further impeding neutrophil migration into tissue.[12][13]

| Model | Key Molecules Affected | Effect of this compound | Mechanism | Reference |

| Bleomycin-induced PF (mice) | CXCR2, VLA-4 (on neutrophils) | Downregulation | Upregulation of GRK2 activity | [12][13][16] |

| Bleomycin-induced PF (mice) | VCAM-1 (on endothelial cells) | Decreased expression | Reduced endothelial cell activation | [12][13] |

| LPS-induced ALI (mice) | Neutrophil count in BALF | Significantly reduced | Reduced chemotaxis | [14] |

| LPS-induced ALI (mice) | Ly6G, VLA-4 (in BALF neutrophils) | Reduced expression | Inhibition of adhesion molecules | [14] |

T-Cells

T-cells are critical regulators of the adaptive immune response and contribute to fibrosis through the release of various mediators. This compound has direct immunomodulatory effects on T-cell function.

-

Inhibition of T-Cell Activation: this compound blocks T-cell activation by inhibiting the phosphorylation of Lck at its activating tyrosine residue (Y394).[2][17] Lck is a critical kinase that initiates the T-cell receptor (TCR) signaling cascade.[2] This inhibition leads to reduced T-cell clustering, a marker of activation.[2][17]

-

Broad Inhibition of Cytokine Release: At clinically relevant concentrations (IC50 values ranging from 17 to 59 nmol/L), this compound inhibits the release of a wide array of cytokines from stimulated human peripheral blood mononuclear cells (PBMCs) and T-cells, including IFN-γ, IL-2, IL-4, IL-5, IL-10, IL-12p70, and IL-13.[2][4][17]

| Cell Type | Stimulation | Cytokines Inhibited | IC50 Range (nmol/L) | Reference |

| Human PBMCs & T-Cells | anti-CD3 / anti-CD28 | IFN-γ, IL-2, IL-4, IL-5, IL-10, IL-12p70, IL-13 | 17 - 59 | [2] |

Modulation of Key Inflammatory Signaling Pathways

This compound's anti-inflammatory effects stem from its ability to interfere with multiple intracellular signaling pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and inflammatory responses. This compound has been shown to ameliorate bleomycin-induced lung injury by downregulating the PI3K/Akt/mTOR signaling pathway, thereby reducing inflammation, oxidative stress, and apoptosis.[18]

-

TGF-β/Smad Pathway: Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis. This compound can inhibit the TGF-β signaling pathway by blocking the phosphorylation of Smad2/3, which is a key step in transducing the fibrotic signal.[19][20][21] One study reported a 51% inhibition rate of Smad3 phosphorylation by this compound in vitro.[21]

-

NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that controls the expression of many pro-inflammatory cytokines. In a model of peritoneal fibrosis, this compound treatment inhibited the phosphorylation of NF-κB, demonstrating a powerful anti-inflammatory effect.[5][19]

-

MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including p38 and ERK, are involved in inflammation and fibroblast activation. This compound has been shown to inhibit p38 MAPK activity in models of acute lung injury[14] and to suppress the FAK/ERK/S100A4 signaling pathway in models of pulmonary fibrosis.[22][23]

-

JAK/STAT Pathway: In a mouse model of RA-ILD, this compound was shown to inhibit the Janus kinase/signal transducer and activator of transcription (Jak2/Stat3) signaling pathway, contributing to its anti-inflammatory effects in both the lungs and joints.[9][24]

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

In Vitro Macrophage Polarization Assay

This protocol is based on methodologies used to study the effect of this compound on human monocyte-derived macrophage polarization.[8]

-

Monocyte Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Purify monocytes from PBMCs using CD14-positive selection with magnetic beads.

-

Macrophage Differentiation (M0): Culture purified monocytes for 6 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 50 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) to differentiate them into non-polarized M0 macrophages.

-

Polarization and Treatment:

-

Plate M0 macrophages at a density of 1x10^6 cells/mL.

-

Pre-incubate cells with varying concentrations of this compound (e.g., 10 nM to 1000 nM) or vehicle control (DMSO) for 1 hour.

-

For M1 Polarization: Add Lipopolysaccharide (LPS) at 100 ng/mL.

-

For M2a Polarization: Add IL-4 and IL-13, each at 20 ng/mL.

-

Incubate for 24 hours.

-

-

Analysis:

-

Flow Cytometry: Harvest cells and stain with fluorescently-labeled antibodies against surface markers (e.g., M1: CD80, CD86; M2: CD206, CD200R) to quantify polarization status.

-

ELISA/Luminex Assay: Collect cell culture supernatants and measure the concentration of secreted cytokines (e.g., IL-6, IL-8, IL-1β) using specific ELISA kits or a multiplex bead-based assay.

-

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This protocol describes a common murine model used to assess the anti-inflammatory and anti-fibrotic efficacy of this compound.[12][25][26]

-

Animal Model: Use male C57BL/6 mice, 8-10 weeks old. Anesthetize the mice (e.g., with isoflurane or ketamine/xylazine).

-

Induction of Fibrosis: Intratracheally instill a single dose of bleomycin sulfate (e.g., 1.5 U/kg) dissolved in sterile phosphate-buffered saline (PBS). Control animals receive PBS only.

-

Drug Administration:

-

Endpoint and Sample Collection: Euthanize mice at specified time points (e.g., 7, 14, or 28 days post-injury).

-

Analyses:

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to perform differential cell counts (macrophages, neutrophils, lymphocytes).

-

Histopathology: Perfuse and fix the lungs in 4% paraformaldehyde. Embed in paraffin, section, and perform Hematoxylin & Eosin (H&E) and Masson's Trichrome staining to assess inflammation and collagen deposition, respectively.

-

ELISA: Homogenize lung tissue to measure levels of inflammatory cytokines (e.g., IL-1β, MIP-2/CXCL2) and fibrotic markers (e.g., TIMP-1, total collagen).[25][26]

-

Flow Cytometry: Isolate cells from peripheral blood or lung tissue to analyze immune cell populations and receptor expression (e.g., CXCR2, VLA-4 on neutrophils).[12]

-

Conclusion

This compound possesses significant anti-inflammatory properties that are integral to its therapeutic effect in fibrotic lung diseases. Its mode of action is multifaceted, involving the direct inhibition of key inflammatory cells—macrophages, neutrophils, and T-cells—and the disruption of multiple pro-inflammatory signaling pathways, including PI3K/Akt, NF-κB, and TGF-β/Smad. By reducing cytokine release, limiting immune cell infiltration, and modulating immune cell phenotypes, this compound attenuates the persistent inflammation that drives the fibrotic process. The experimental models and data presented in this guide provide a robust framework for understanding these mechanisms and underscore the potential for leveraging this compound's immunomodulatory effects in future therapeutic strategies.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. The Effect of this compound on T-Cell Activation, Subsets and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potential of this compound in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound attenuates peritoneal fibrosis by inhibiting mesothelial‐to‐mesenchymal transition, inflammation and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits macrophage activation and ameliorates vascular and fibrotic manifestations in the Fra2 mouse model of systemic sclerosis | Annals of the Rheumatic Diseases [ard.bmj.com]

- 7. This compound inhibits macrophage activation and ameliorates vascular and fibrotic manifestations in the Fra2 mouse model of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. publications.ersnet.org [publications.ersnet.org]

- 9. Experimental study of the effects of pirfenidone and this compound on joint inflammation and pulmonary fibrosis in a rheumatoid arthritis-associated interstitial lung disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound downregulates the profibrotic M2 phenotype in cultured monocyte-derived macrophages obtained from systemic sclerosis patients affected by interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Reduces Neutrophil Chemotaxis via Activating GRK2 in Bleomycin-Induced Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound Reduces Neutrophil Chemotaxis via Activating GRK2 in Bleomycin-Induced Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Effect of this compound on T-Cell Activation, Subsets and Functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Application of this compound and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Effect and mechanism of this compound on acute and chronic radiation-induced lung injury in mice | PLOS One [journals.plos.org]

- 21. publications.ersnet.org [publications.ersnet.org]

- 22. This compound alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Experimental study of the effects of pirfenidone and this compound on joint inflammation and pulmonary fibrosis in a rheumatoid arthritis-associated interstitial lung disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Antifibrotic and anti-inflammatory activity of the tyrosine kinase inhibitor this compound in experimental models of lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Nintedanib's Role in Inhibiting PDGF, FGF, and VEGF Pathways: A Technical Guide

Introduction

Nintedanib is a potent, small-molecule tyrosine kinase inhibitor (TKI) that has emerged as a critical therapeutic agent in the management of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases (ILDs).[1][2] Its efficacy stems from its ability to simultaneously target multiple receptor tyrosine kinases (RTKs) implicated in the pathogenesis of fibrosis and angiogenesis.[3][4] This technical guide provides an in-depth examination of this compound's mechanism of action, focusing on its role as an inhibitor of three key signaling pathways: Platelet-Derived Growth Factor (PDGF), Fibroblast Growth Factor (FGF), and Vascular Endothelial Growth Factor (VEGF).

Core Mechanism of Action: Triple Angiokinase Inhibition

This compound functions as an intracellular, ATP-competitive inhibitor. It binds to the ATP-binding pocket within the tyrosine kinase domain of PDGFRs (α and β), FGFRs (1, 2, and 3), and VEGFRs (1, 2, and 3).[3][5][6] This binding action blocks the autophosphorylation of the receptors upon ligand binding, thereby preventing the initiation of downstream signaling cascades.[5][7] The ultimate result is the inhibition of fundamental cellular processes that drive fibrosis and angiogenesis, such as fibroblast proliferation, migration, differentiation, and survival.[6][7][8]

References

- 1. This compound: evidence for its therapeutic potential in idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Idiopathic pulmonary fibrosis - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis | European Respiratory Society [publications.ersnet.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Preclinical Evidence for Nintedanib in Novel Fibrotic Diseases: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nintedanib, an orally available small molecule tyrosine kinase inhibitor, is currently approved for the treatment of idiopathic pulmonary fibrosis (IPF), systemic sclerosis-associated interstitial lung disease (SSc-ILD), and other chronic fibrosing interstitial lung diseases with a progressive phenotype.[1] Its mechanism of action involves the competitive inhibition of the ATP-binding sites of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[2][3] By targeting key drivers of fibrogenesis, namely platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR), as well as Src family kinases, this compound effectively modulates fundamental cellular processes such as fibroblast proliferation, migration, differentiation, and extracellular matrix (ECM) deposition.[4][5]

The common pathogenic features across fibrotic diseases in different organs have spurred extensive preclinical investigation into the broader anti-fibrotic potential of this compound.[4] This technical guide summarizes the compelling preclinical evidence for this compound in novel fibrotic diseases beyond its current indications, presenting quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways.

Core Mechanism of Action

This compound's anti-fibrotic activity stems from its ability to simultaneously block multiple signaling pathways implicated in the pathogenesis of fibrosis. The primary targets—PDGFR, FGFR, and VEGFR—are crucial for the activation, proliferation, and survival of fibroblasts and myofibroblasts, the key effector cells in fibrosis.[5][6] Inhibition of these receptors leads to the suppression of downstream signaling cascades responsible for ECM production.[4] Additionally, this compound has been shown to interfere with pro-fibrotic pathways such as transforming growth factor-beta (TGF-β) signaling.[7]

Preclinical Evidence in Hepatic Fibrosis

This compound has demonstrated significant anti-fibrotic and anti-inflammatory activity in preclinical models of liver fibrosis.[8][9] Studies utilizing the carbon tetrachloride (CCl₄)-induced fibrosis model in mice have shown that this compound can attenuate hepatic injury, inflammation, and collagen deposition in both preventive and therapeutic settings.[8]

Quantitative Data: Hepatic Fibrosis

| Model | Treatment Schedule | Key Findings | Reference |

| CCl₄-induced (mice) | Preventive: 30 or 60 mg/kg/day for 21 days | Significantly reduced hepatic collagen (p<0.001), myeloperoxidase (p<0.01), IL-6 (p<0.01), hepatic necrosis (p<0.01-0.05), inflammation (p<0.001-0.05), and fibrosis (p<0.001-0.05). | [8] |

| CCl₄-induced (mice) | Therapeutic: 30 or 60 mg/kg/day starting day 7 or 14 | Significantly reduced serum ALT (p<0.05-0.001). Blocked elevation of IL-6 and IL-1β (p<0.05-0.001). Reduced TIMP-1 at 60 mg/kg (p<0.001). | [8] |

| In vitro (HSCs) | N/A | Inhibited expression of collagen I, α-SMA, PDGFR, and TIMP1 induced by PDGF and TGF-β. | [4] |

Experimental Protocol: CCl₄-Induced Liver Fibrosis Model

-

Animal Model: 8-week-old male C57Bl/6 mice.[8]

-

Induction of Fibrosis: Intraperitoneal injection of carbon tetrachloride (CCl₄) at 500 mg/kg, administered twice weekly for 3 weeks.[8]

-

This compound Administration:

-

Endpoint Analysis:

-

Histology: Liver sections stained with Hematoxylin and Eosin (H&E) for necrosis and inflammation, and Sirius Red for fibrosis, followed by semi-quantitative scoring.[9]

-

Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) measured to assess liver injury.[8]

-

Collagen Quantification: Hepatic collagen content measured using a hydroxyproline assay.[8]

-

Inflammatory Markers: Liver tissue levels of myeloperoxidase, IL-6, IL-1β, and TIMP-1 quantified by ELISA or other immunoassays.[8]

-

Preclinical Evidence in Renal Fibrosis

This compound has been shown to be a potent anti-fibrotic agent in the kidney, attenuating fibrosis and inhibiting the activation of renal interstitial fibroblasts in various preclinical models.[11] Notably, it has demonstrated efficacy even when administration is delayed, suggesting a potential to reverse established renal fibrosis.[4][11]

Quantitative Data: Renal Fibrosis

| Model | Treatment Schedule | Key Findings | Reference |

| Unilateral Ureteral Obstruction (UUO) (mice) | Immediate or delayed (3 days post-UUO) | Attenuated renal fibrosis and inhibited renal interstitial fibroblast activation. Blocked phosphorylation of PDGFRβ, FGFR1/2, VEGFR2, and Src family kinases. Inhibited STAT3, NF-κB, and Smad3 activation. Reduced proinflammatory cytokine expression and macrophage infiltration. | [11] |

| Folic Acid (FA) Nephropathy (mice) | N/A | Attenuated renal fibrosis. | [11] |

Experimental Protocol: Unilateral Ureteral Obstruction (UUO) Model

-

Animal Model: Male C57BL/6 mice.

-

Induction of Fibrosis: The left ureter is surgically ligated at two points to induce complete obstruction, leading to progressive tubulointerstitial fibrosis. The contralateral kidney serves as an internal control.[11]

-

This compound Administration:

-

Early Treatment: Oral gavage of this compound initiated immediately after UUO surgery.

-

Delayed Treatment: this compound administration started 3 days after UUO surgery to assess its effect on established fibrosis.[11]

-

-

Endpoint Analysis:

-

Histology: Kidney sections stained with Masson's trichrome or Sirius Red to assess collagen deposition and fibrosis.

-

Immunohistochemistry: Staining for fibrotic markers such as α-Smooth Muscle Actin (α-SMA) and Fibronectin.

-

Western Blotting: Analysis of protein expression and phosphorylation levels of key signaling molecules (e.g., PDGFRβ, FGFRs, VEGFR2, Src, STAT3, Smad3) in kidney tissue lysates.[11]

-

Gene Expression: Quantitative PCR (qPCR) to measure mRNA levels of pro-inflammatory cytokines and chemokines.[11]

-

Preclinical Evidence in Dermal and Systemic Fibrosis

This compound demonstrates potent anti-fibrotic effects in multiple complementary mouse models of systemic sclerosis (SSc) and in keloid models, targeting both inflammatory and non-inflammatory stages of the disease.[12][13][14] It effectively inhibits the activation of dermal fibroblasts, a cornerstone of skin fibrosis.[12]

Quantitative Data: Dermal and Systemic Fibrosis

| Model | Treatment Schedule | Key Findings | Reference |

| Bleomycin-induced skin fibrosis (mice) | Preventive and therapeutic | Dose-dependently ameliorated dermal thickening, myofibroblast differentiation, and collagen deposition. | [12][13] |

| Tight skin-1 (Tsk-1) mice | N/A | Reduced hypodermal thickening, myofibroblast counts, and skin hydroxyproline content. | [4][13] |

| Sclerodermatous cGvHD (mice) | N/A | Ameliorated cGvHD-induced skin fibrosis and reduced the clinical cGvHD score. | [4][13] |

| Fos-related antigen-2 (Fra2) tg mice | 50 mg/kg bid | Ameliorated pulmonary and dermal fibrosis. Reduced proliferation of pulmonary vascular smooth muscle cells and apoptosis of endothelial cells. | [14][15][16] |

| In vitro (SSc Dermal Fibroblasts) | N/A | Dose-dependently reduced PDGF- and TGF-β-induced proliferation, migration, myofibroblast differentiation, and collagen release. Inhibited endogenous activation of SSc fibroblasts. | [12][13] |

| In vitro / Ex vivo (Keloid Fibroblasts) | 1-4 μM | Dose-dependently suppressed cell proliferation, migration, invasion, and collagen production. Disrupted microvessel structure ex vivo. | [17] |

Experimental Protocol: Bleomycin-Induced Dermal Fibrosis

-

Animal Model: C57BL/6 mice.

-

Induction of Fibrosis: Daily subcutaneous injections of bleomycin into a defined area on the upper back for a period of 2-4 weeks to induce localized, inflammation-driven fibrosis.[12][13]

-

This compound Administration: Oral gavage with this compound (e.g., 50 mg/kg bid) either concurrently with bleomycin injections (preventive) or after a period of bleomycin induction (therapeutic).[13]

-

Endpoint Analysis:

Preclinical Evidence in Cardiac Fibrosis

Emerging evidence supports a therapeutic role for this compound in mitigating adverse cardiac remodeling and fibrosis.[3] In a pressure-overload mouse model, this compound was shown to prevent myocardial dysfunction and reduce interstitial fibrosis.[3]

Quantitative Data: Cardiac Fibrosis

| Model | Treatment Schedule | Key Findings | Reference |

| Pressure Overload (mice) | Preventive regimen | Prevented myocardial dysfunction, adverse fibrotic remodeling, and pathological hypertrophy. | [3] |

| Sugen/Hypoxia (SuHx) (rats) | Therapeutic regimen | Did not affect RV pressure but decreased RV dilatation, fibrosis, hypertrophy, and collagen type III. | [18] |

| In vitro (Human Cardiac Fibroblasts) | N/A | Reduced fibronectin production. | [18] |

Experimental Protocol: Pressure Overload-Induced Cardiac Fibrosis

-

Animal Model: Mice (e.g., C57BL/6).

-

Induction of Fibrosis: Surgical transverse aortic constriction (TAC) to induce a pressure overload on the left ventricle, leading to pathological hypertrophy and interstitial fibrosis.[3]

-

This compound Administration: A preventive regimen where this compound is administered starting shortly after the TAC procedure.[3]

-

Endpoint Analysis:

-

Echocardiography: To assess cardiac function and dimensions (e.g., ejection fraction, wall thickness).

-

Histology: Heart sections stained with Masson's trichrome or Picrosirius Red to quantify the fibrotic area.

-

Gene/Protein Analysis: qPCR or Western blotting for markers of fibrosis (e.g., Collagen I/III, Fibronectin) and hypertrophy (e.g., ANP, BNP).

-

Key Signaling Pathways Modulated by this compound

Beyond its primary RTK targets, preclinical studies have elucidated several downstream signaling pathways through which this compound exerts its anti-fibrotic effects.

-

TGF-β Signaling: this compound can inhibit early events in TGF-β signaling, including the phosphorylation of the type II TGF-β receptor and the subsequent activation of SMAD3 and p38 MAPK.[2][7] This is a critical mechanism as TGF-β is a master regulator of fibrosis.

-

Focal Adhesion Kinase (FAK) Pathway: this compound has been shown to alleviate pulmonary fibrosis by inhibiting the FAK/ERK/S100A4 signaling pathway.[19] FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and proliferation. This compound also inhibits endothelial-mesenchymal transition (EndoMT) by reducing FAK activity.[20]

-

PI3K/Akt/mTOR Pathway: In bleomycin-induced pulmonary fibrosis models, this compound was found to alleviate fibrosis by regulating the PI3K/Akt/mTOR signaling pathway, which is central to cell proliferation, survival, and protein synthesis.[21]

-

STAT3 and NF-κB: In models of renal fibrosis, this compound treatment blocked the activation of the pro-inflammatory transcription factors STAT3 and NF-κB.[11]

Conclusion

The extensive body of preclinical evidence strongly supports the anti-fibrotic efficacy of this compound across a range of organs, including the liver, kidney, skin, and heart. Its multi-targeted mechanism of action, which inhibits key RTKs and crucial downstream pro-fibrotic signaling pathways, provides a robust rationale for its potential therapeutic application in a variety of novel fibrotic diseases. The data gathered from diverse and complementary animal and in vitro models highlight this compound's ability to not only prevent the onset of fibrosis but also to potentially reverse established fibrotic changes. These promising preclinical findings have paved the way for ongoing and future clinical trials to validate the utility of this compound in these new indications, offering hope for patients with chronic fibro-proliferative disorders for which limited therapeutic options currently exist.

References

- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Repurposing this compound for Pathological Cardiac Remodeling and Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of this compound and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. publications.ersnet.org [publications.ersnet.org]

- 7. Novel Mechanisms for the Antifibrotic Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of this compound in an Animal Model of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound in an Animal Model of Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. This compound, a triple tyrosine kinase inhibitor, attenuates renal fibrosis in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits fibroblast activation and ameliorates fibrosis in preclinical models of systemic sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. OP0211 this compound Inhibits Fibroblast Activation and Ameliorates Fibrosis in Preclinical Models of Systemic Sclerosis | Annals of the Rheumatic Diseases [ard.bmj.com]

- 14. academic.oup.com [academic.oup.com]

- 15. sclerodermanews.com [sclerodermanews.com]

- 16. The Effect of this compound versus Mycopheolate Mofetil in the FRA2 Mouse Model of Systemic Sclerosis Associated Interstitial Lung Disease - ACR Meeting Abstracts [acrabstracts.org]

- 17. This compound inhibits keloid fibroblast functions by blocking the phosphorylation of multiple kinases and enhancing receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. This compound alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. This compound Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Assessment of Nintedanib's Antifibrotic Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro assessment of Nintedanib's antifibrotic properties. This compound is a small molecule tyrosine kinase inhibitor that targets key receptors implicated in the pathogenesis of fibrosis, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[1][2][3] By competitively binding to the ATP-binding pocket of these receptors, this compound effectively blocks downstream signaling cascades involved in fibroblast proliferation, migration, differentiation, and extracellular matrix (ECM) deposition.[1][4] This document details the experimental protocols for key in vitro assays, presents quantitative data on this compound's efficacy, and visualizes the intricate signaling pathways involved in its mechanism of action.

Key Antifibrotic Activities of this compound In Vitro

This compound has been shown to interfere with several critical processes in the progression of fibrosis:

-

Inhibition of Fibroblast Proliferation: this compound effectively curtails the proliferation of fibroblasts, a central cell type in the development of fibrotic tissue.[1][2] Studies have demonstrated its ability to inhibit proliferation induced by various growth factors such as PDGF, FGF, and VEGF.[2][5]

-

Attenuation of Fibroblast Migration: The migration of fibroblasts to sites of injury is a key step in the fibrotic process. This compound has been shown to impede this migration, thereby limiting the accumulation of fibroblasts.[1][6]

-

Inhibition of Myofibroblast Differentiation: The transformation of fibroblasts into contractile and ECM-producing myofibroblasts is a hallmark of fibrosis. This compound inhibits this differentiation process, which is often induced by transforming growth factor-beta (TGF-β).[1][6][7]

-

Reduction of Extracellular Matrix Deposition: Myofibroblasts are responsible for the excessive deposition of ECM components, such as collagen. This compound has been demonstrated to reduce the secretion and deposition of collagen by fibroblasts.[1][5][8]

Quantitative Assessment of this compound's In Vitro Efficacy

The antifibrotic potential of this compound has been quantified in various in vitro assays. The following tables summarize key data points, providing a comparative overview of its potency.

Table 1: IC50 Values of this compound in Key Antifibrotic Assays

| Assay | Cell Type | Stimulus | IC50 Value | Reference |

| Fibroblast to Myofibroblast Transformation | Primary Human Lung Fibroblasts (IPF) | TGF-β (10 ng/mL) | 144 nM | [1] |

| Lck Kinase Activity | - | - | 16 nM | [2] |

| Antiproliferative and Antifibrotic Effects | Lung Fibroblasts | - | ~0.8–1 µM | [9] |

Table 2: Percentage Inhibition by this compound in In Vitro Fibrosis Models

| Assay | Cell Type | This compound Concentration | Stimulus | Percentage Inhibition | Reference |

| Fibroblast Proliferation | Primary Human Lung Fibroblasts (IPF) | 70 nM | PDGF | 65% | [10] |

| Fibroblast Proliferation | Primary Human Lung Fibroblasts (IPF) | 70 nM | Fetal Calf Serum (FCS) | 22% | [10] |

| Smad3 Phosphorylation | Human Lung Fibroblasts (HFL1) | Not Specified | TGF-β | 51% | [11] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the antifibrotic potential of this compound.

Fibroblast Proliferation Assay

This assay measures the effect of this compound on the proliferation of fibroblasts.

Materials:

-

Primary human lung fibroblasts (from IPF patients or control donors) or human fetal lung fibroblast 1 (HFL-1) cells.[5][12]

-

Fibroblast growth medium (e.g., DMEM with 10% FBS).

-

Growth factors (e.g., PDGF-BB, bFGF, VEGF).[5]

-

This compound (various concentrations, e.g., 0.32 nM - 1 µM).[10]

-

BrdU Cell Proliferation Assay Kit or Cell Counting Kit-8 (CCK-8).[10][13]

-

96-well microplates.

Protocol:

-

Seed fibroblasts in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours to synchronize their cell cycle.

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes.[10]

-

Stimulate the cells with a growth factor (e.g., 50 ng/mL PDGF-BB) for 72-92 hours.[1][10]

-

Assess cell proliferation using a BrdU incorporation assay or a CCK-8 assay according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength to determine the extent of cell proliferation.

Fibroblast Migration Assay (Scratch Wound Healing Assay)

This assay evaluates the effect of this compound on the migratory capacity of fibroblasts.

Materials:

-

Human Tenon's fibroblasts (HTFs) or other suitable fibroblast cell lines.[6][7]

-

Fibroblast growth medium.

-

TGF-β1 (e.g., 5 ng/mL) to stimulate migration.[6]

-

This compound (e.g., 1 µM).[6]

-

6-well plates.

-

Pipette tip for creating the scratch.

Protocol:

-

Seed fibroblasts in 6-well plates and grow them to confluence.

-

Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh medium containing TGF-β1 and the desired concentration of this compound.

-

Capture images of the scratch at 0 and 24 hours.

-

Measure the width of the scratch at different points and calculate the percentage of wound closure. The wound closure can be significantly accelerated by TGF-β1 treatment, and this effect can be abrogated by pretreatment with this compound.[6]

Myofibroblast Differentiation Assay

This assay assesses the ability of this compound to inhibit the differentiation of fibroblasts into myofibroblasts.

Materials:

-

Primary human lung fibroblasts or other suitable fibroblast cell lines.

-

This compound (e.g., 1 µM).[14]

-

Antibodies against α-smooth muscle actin (α-SMA), a marker for myofibroblasts.

-

Western blotting or immunofluorescence reagents.

Protocol:

-

Culture fibroblasts to sub-confluence.

-

Treat the cells with TGF-β1 in the presence or absence of this compound for 24-72 hours.[14]

-

Assess the expression of α-SMA using either:

-

Western Blotting: Lyse the cells, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-α-SMA antibody.

-

Immunofluorescence: Fix and permeabilize the cells, incubate with an anti-α-SMA antibody, followed by a fluorescently labeled secondary antibody, and visualize under a fluorescence microscope.

-

Collagen Deposition Assay

This assay quantifies the effect of this compound on the production and deposition of collagen by fibroblasts.

Materials:

-

Primary human lung fibroblasts.[5]

-

TGF-β1 (e.g., 5 ng/mL).[5]

-

This compound (e.g., 0.001 - 1 µM).[5]

-

Sircol™ Collagen Assay kit.[5]

Protocol:

-

Culture fibroblasts to confluence and then serum-deprive them.

-

Stimulate the cells with TGF-β1 in the presence or absence of this compound for 48 hours.[5]

-

Collect the cell culture supernatant and the cell layer separately.

-

Quantify the amount of soluble collagen in the supernatant and the amount of deposited collagen in the cell layer using the Sircol™ Collagen Assay kit according to the manufacturer's instructions.

Signaling Pathways Modulated by this compound

This compound exerts its antifibrotic effects by targeting multiple receptor tyrosine kinases and their downstream signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling cascades inhibited by this compound.

This compound's Primary Targets and Downstream Effects

Caption: this compound inhibits PDGFR, FGFR, and VEGFR, blocking downstream pro-fibrotic signaling.

Inhibition of TGF-β Signaling by this compound

Caption: this compound attenuates TGF-β signaling by inhibiting key downstream mediators.

This compound's Impact on the FAK/ERK/S100A4 Signaling Pathway

Caption: this compound disrupts the FAK/ERK/S100A4 pathway, reducing fibroblast activation.

This technical guide provides a comprehensive overview of the in vitro assessment of this compound's antifibrotic potential. The detailed experimental protocols, quantitative data, and signaling pathway diagrams offer a valuable resource for researchers and professionals in the field of fibrosis drug discovery and development. The presented evidence robustly supports the significant role of this compound in mitigating key fibrotic processes at a cellular level.

References

- 1. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential of this compound in treatment of progressive fibrosing interstitial lung diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of action of this compound in the treatment of idiopathic pulmonary fibrosis. [folia.unifr.ch]

- 4. researchgate.net [researchgate.net]

- 5. Anti-fibrotic effects of this compound in lung fibroblasts derived from patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon's fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

- 9. This compound selectively inhibits the activation and tumour-promoting effects of fibroblasts from lung adenocarcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. publications.ersnet.org [publications.ersnet.org]

- 12. This compound alleviates pulmonary fibrosis in vitro and in vivo by inhibiting the FAK/ERK/S100A4 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-fibrotic effects of this compound on lung fibroblasts derived from patients with Progressive Fibrosing Interstitial Lung Diseases (PF-ILDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Nintedanib as a multi-targeted tyrosine kinase inhibitor

An In-depth Technical Guide to the Discovery of Nintedanib, a Multi-Targeted Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, marketed as Ofev® and Vargatef®, is a potent small-molecule tyrosine kinase inhibitor (TKI) that has emerged as a significant therapeutic agent for idiopathic pulmonary fibrosis (IPF), certain forms of non-small cell lung cancer (NSCLC), and other progressive fibrosing interstitial lung diseases (ILDs).[1][2] Its discovery was the result of a targeted drug development program aimed at inhibiting angiogenesis, the formation of new blood vessels critical for tumor growth.[3][4] This technical guide provides a comprehensive overview of the discovery of this compound, detailing its mechanism of action, the key experimental data that defined its profile, and the methodologies used in its preclinical characterization.

The Discovery of this compound: From Angiogenesis to Fibrosis

The development of this compound (formerly known as BIBF 1120) originated from a lead optimization program initiated by Boehringer Ingelheim in 1998 to develop orally available angiogenesis inhibitors for cancer therapy.[3][5] The initial strategy focused on identifying selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][6]

The program screened a library of indolinone-based compounds, a chemical scaffold known for its kinase-inhibiting properties.[6][7] Through this screening and subsequent structure-activity relationship (SAR) studies, a lead compound was identified. Optimization of this lead structure led to the synthesis of this compound, a 6-methoxycarbonyl-substituted indolinone derivative.[3][8]

While potent against VEGFR-2, further profiling revealed that this compound was a "triple angiokinase inhibitor," potently inhibiting three key proangiogenic receptor families: Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR).[3][9][10] This multi-targeted profile was considered beneficial for a broader and more robust antiangiogenic effect, potentially overcoming resistance pathways.[3] The recognition that these same pathways (particularly PDGFR and FGFR) are critically involved in the pathogenesis of fibrosis later provided the rationale for investigating this compound in IPF.[3][11]

Mechanism of Action: A Multi-Targeted Approach

This compound functions as a competitive inhibitor, binding to the intracellular adenosine triphosphate (ATP) binding pocket of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[1][2][11] This binding action prevents the autophosphorylation and activation of these kinases, thereby blocking the downstream signaling cascades that drive cell proliferation, migration, and survival.[1][8]

Primary Kinase Targets:

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1-3): Key regulators of angiogenesis.[12][13]

-

Fibroblast Growth Factor Receptors (FGFR 1-3): Involved in cell growth, differentiation, and angiogenesis.[12][13]

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β): Crucial for the proliferation and migration of fibroblasts and pericytes.[1][12]

Additional Targets:

-

Non-receptor tyrosine kinases: this compound also inhibits members of the Src family (Src, Lck, Lyn) and Fms-like tyrosine kinase-3 (Flt-3).[1][3][14]

By simultaneously blocking these pathways, this compound disrupts key processes in both tumor angiogenesis and the pathogenesis of pulmonary fibrosis, including fibroblast proliferation, migration, differentiation into myofibroblasts, and the deposition of extracellular matrix.[11][15]

Data Presentation: Pharmacological Profile of this compound

The inhibitory activity of this compound has been quantified through extensive preclinical testing. The following tables summarize its potency against key kinase targets and its effects in cellular assays.

Table 1: In Vitro Kinase Inhibition Profile of this compound